molecular formula C2H5Cl2N2O2P B14660021 2,2-Dichloroethenyl phosphorodiamidate CAS No. 40862-15-5

2,2-Dichloroethenyl phosphorodiamidate

Cat. No.: B14660021
CAS No.: 40862-15-5
M. Wt: 190.95 g/mol
InChI Key: FCZRGECOQLNFPI-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group. This compound is part of a broader class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethenyl phosphorodiamidate typically involves the reaction of phosphorus oxychloride with an appropriate amine compound. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound often employs automated synthesizers to streamline the process. Techniques such as trityl and Fmoc chemistry are used to prepare the activated monomers, which are then coupled on a solid support . This method ensures high efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethenyl phosphorodiamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphorodiamidate oxides, amines, and substituted phosphorodiamidates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl phosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate biochemical pathways by altering the expression of specific genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its ability to inhibit enzyme activity and modulate biochemical pathways makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

40862-15-5

Molecular Formula

C2H5Cl2N2O2P

Molecular Weight

190.95 g/mol

IUPAC Name

1,1-dichloro-2-diaminophosphoryloxyethene

InChI

InChI=1S/C2H5Cl2N2O2P/c3-2(4)1-8-9(5,6)7/h1H,(H4,5,6,7)

InChI Key

FCZRGECOQLNFPI-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)OP(=O)(N)N

Origin of Product

United States

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